molecular formula C4HBrCl2N2 B2632111 4-Bromo-2,6-dichloropyrimidine CAS No. 98519-66-5

4-Bromo-2,6-dichloropyrimidine

Cat. No.: B2632111
CAS No.: 98519-66-5
M. Wt: 227.87
InChI Key: DQKJOXAJZKPHOH-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichloropyrimidine is a halogenated pyrimidine derivative with the molecular formula C4HBrCl2N2 It is a heterocyclic aromatic compound containing two nitrogen atoms in the pyrimidine ring, along with bromine and chlorine substituents at the 4 and 2,6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dichloropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 2,6-dichloropyrimidine using bromine or a brominating agent such as phosphorus tribromide (PBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-dichloropyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with aryl or alkyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in the presence of aryl or alkyl boronic acids or halides. The reactions are performed under an inert atmosphere, often in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Cross-Coupling Reactions: Biaryl or alkyl-aryl pyrimidine derivatives.

Scientific Research Applications

4-Bromo-2,6-dichloropyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is employed in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichloropyrimidine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine-based drugs can inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation. The compound’s halogen substituents enhance its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

    2,4-Dichloropyrimidine: Lacks the bromine substituent and has different reactivity and applications.

    4-Bromo-2,6-dichloropyridine: A structurally similar compound with a pyridine ring instead of pyrimidine, exhibiting distinct chemical properties.

    5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine with bromine at the 5-position, used in different synthetic applications.

Uniqueness: 4-Bromo-2,6-dichloropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical transformations. Its ability to undergo selective nucleophilic substitution and cross-coupling reactions makes it a versatile compound in organic synthesis and drug development.

Properties

IUPAC Name

4-bromo-2,6-dichloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2N2/c5-2-1-3(6)9-4(7)8-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKJOXAJZKPHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98519-66-5
Record name 4-bromo-2,6-dichloropyrimidine
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